molecular formula C9H9NaO6S B1260818 Sodium paeonol sulfate CAS No. 88678-17-5

Sodium paeonol sulfate

Cat. No.: B1260818
CAS No.: 88678-17-5
M. Wt: 268.22 g/mol
InChI Key: YQXPITOIYPFUHU-UHFFFAOYSA-M
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Description

Sodium paeonol sulfate is a chemical compound derived from paeonol, a natural phenolic compound found in the root bark of the medicinal plant Paeonia suffruticosa. Paeonol is known for its wide range of biological effects, including anti-inflammatory, antitumor, and neuroprotective properties . This compound is a sulfonated derivative of paeonol, which enhances its solubility and bioavailability, making it more suitable for various applications in medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium paeonol sulfate typically involves the sulfonation of paeonol. This process can be carried out by reacting paeonol with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the sulfonation step followed by neutralization with sodium hydroxide to form the sodium salt. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Sodium paeonol sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Sodium paeonol sulfate can be compared with other sulfonated phenolic compounds:

Uniqueness: this compound stands out due to its broad spectrum of biological activities and enhanced solubility, making it more effective in various applications compared to its non-sulfonated counterparts .

Comparison with Similar Compounds

Properties

IUPAC Name

sodium;(2-acetyl-5-methoxyphenyl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O6S.Na/c1-6(10)8-4-3-7(14-2)5-9(8)15-16(11,12)13;/h3-5H,1-2H3,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXPITOIYPFUHU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237237
Record name Sodium paeonol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88678-17-5
Record name Sodium paeonol sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088678175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium paeonol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM PAEONOL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S247SP6E6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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